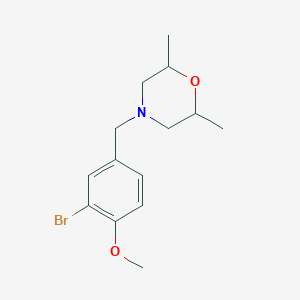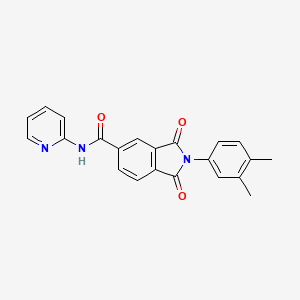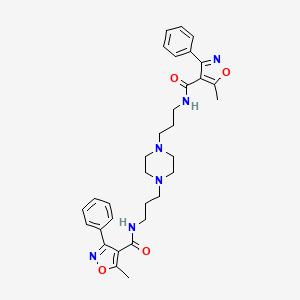![molecular formula C17H18N2O4S B5182767 N-[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]alanine](/img/structure/B5182767.png)
N-[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]alanine, also known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPA is a synthetic amino acid derivative that has been used to study various biological processes and mechanisms of action.
Mechanism of Action
N-[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]alanine works by inhibiting the activity of enzymes that are involved in various biological processes, including protein synthesis, DNA replication, and cell division. It does this by binding to the active site of these enzymes and preventing them from carrying out their normal functions.
Biochemical and Physiological Effects:
N-[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]alanine has been shown to have a number of biochemical and physiological effects, including the inhibition of protein synthesis, DNA replication, and cell division. It has also been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]alanine in lab experiments is its ability to selectively inhibit specific enzymes, which allows researchers to study the effects of these enzymes on various biological processes. However, N-[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]alanine also has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for research on N-[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]alanine, including the development of new synthetic methods for its production, the study of its effects on different types of cancer cells, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, there is a need for further research into the safety and toxicity of N-[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]alanine, as well as its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, N-[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]alanine is a synthetic amino acid derivative that has significant potential for use in scientific research. Its ability to selectively inhibit specific enzymes makes it a valuable tool for studying various biological processes and mechanisms of action. While there are some limitations to its use, ongoing research is exploring new applications and potential therapeutic uses for N-[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]alanine.
Synthesis Methods
N-[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]alanine is synthesized through a multi-step process that involves the reaction of 4-methylbenzenesulfonyl chloride with benzylamine to form N-benzyl-4-methylbenzenesulfonamide. This compound is then reacted with alanine ethyl ester hydrochloride to form N-benzyl-4-methylbenzenesulfonamidoalanine ethyl ester. The final step involves the removal of the benzyl protecting group to obtain N-[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]alanine.
Scientific Research Applications
N-[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]alanine has been used in various scientific research applications, including studies on protein-protein interactions, enzyme inhibition, and nucleic acid binding. It has also been used to study the mechanisms of action of various drugs and to develop new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
2-[[[(4-methylphenyl)sulfonylamino]-phenylmethylidene]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-12-8-10-15(11-9-12)24(22,23)19-16(18-13(2)17(20)21)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRGXXXHTORCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NC(C)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[[(4-Methylphenyl)sulfonylamino]-phenylmethylidene]amino]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5182685.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B5182688.png)

![5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5182702.png)
![ethyl 1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxylate](/img/structure/B5182722.png)
![1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine](/img/structure/B5182727.png)

![4-{2-(benzoylamino)-3-[(4-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5182730.png)

![1-(4-nitrophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5182748.png)
![N-[3-(aminocarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5182752.png)

![5-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5182761.png)
